molecular formula C17H17Cl3N2O3S B2623296 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide CAS No. 324541-03-9

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide

Cat. No.: B2623296
CAS No.: 324541-03-9
M. Wt: 435.74
InChI Key: QGVQZYICHXCZGR-UHFFFAOYSA-N
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Description

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide is a synthetic compound of significant interest in medicinal chemistry and oncology research. Its structure incorporates a sulfamoyl benzamide scaffold, a feature present in molecules known to act as potent inhibitors of histone deacetylases (HDACs), particularly the class I isoforms (HDAC1, HDAC2, and HDAC3) . Inhibition of HDACs is a validated therapeutic strategy for cancer treatment, as it can lead to the reactivation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis. Furthermore, the compound's structure includes a bis(2-chloroethyl) group, which is characteristic of nitrogen mustard alkylating agents. This bifunctional design suggests a potential mechanism of action that combines epigenetic modulation with direct DNA alkylation, thereby disrupting multiple pathways crucial for cancer cell survival and proliferation . Research on analogous compounds has demonstrated potent antiproliferative activities against a range of human tumor cell lines, including hepatic (HepG2) and ovarian (A2780) cancers, often exhibiting significantly higher potency than the well-known HDAC inhibitor SAHA (Vorinostat) . This profile makes this compound a valuable lead compound for researchers investigating novel bifunctional therapeutics and exploring combination mechanisms for the treatment of solid tumors and other malignancies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl3N2O3S/c18-9-11-22(12-10-19)26(24,25)16-7-1-13(2-8-16)17(23)21-15-5-3-14(20)4-6-15/h1-8H,9-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVQZYICHXCZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-chloroaniline in the presence of a base, followed by the introduction of bis(2-chloroethyl)amine. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloroethyl groups, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide exhibit notable antitumor activity. Studies have demonstrated that these compounds can inhibit tumor cell proliferation across various cancer cell lines. For instance:

  • Cell Line Studies : Compounds with similar structures have shown efficacy against human ovarian (A2780) and colon (HCT-116) cancer cell lines, with some derivatives inducing apoptosis and cell cycle arrest at specific phases (G2/M) .

Antibacterial Properties

The antibacterial potential of sulfamoyl-containing compounds has been well-documented. The mechanism often involves the inhibition of bacterial enzymes or interference with essential cellular processes. Research highlights:

  • Inhibition of Resistant Strains : Compounds in this class have been evaluated for their effectiveness against multi-drug resistant bacterial strains, showcasing their potential role in treating infections that are difficult to manage with conventional antibiotics .

Mechanistic Insights

Understanding the mechanism of action is crucial for developing effective therapeutic agents. For This compound , studies suggest:

  • Target Interactions : The compound may interact with specific enzymes or receptors associated with cancer proliferation or bacterial resistance mechanisms. Techniques such as molecular docking are employed to explore these interactions quantitatively .

Synthesis and Development

The synthesis of This compound typically involves multi-step synthetic routes starting from readily available precursors. Key steps include:

  • Formation of Sulfamoyl Group : This involves reacting bis(2-chloroethyl)amine with appropriate intermediates.
  • Introduction of Chloroethyl Groups : These groups are introduced through nucleophilic substitution reactions, which enhance the compound's reactivity .

Case Studies

Several studies have documented the synthesis and evaluation of compounds related to This compound , focusing on their biological activities:

StudyFocusFindings
Abdelaziz et al. (2015)Anti-cancer agentsIdentified a series of sulfonamide derivatives with significant anti-proliferative activity against various cancer cell lines .
PMC Article (2022)Anticancer evaluationDeveloped new sulfonamide derivatives showing cytotoxic activity against multiple human cancer cell lines .
NCBI Study (2011)Biological activity spectrumInvestigated a range of chloro-substituted benzamides demonstrating varied biological activities including anti-tumor effects .

Mechanism of Action

The mechanism of action of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to alterations in their structure and function. This can result in the inhibition of cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide-Benzamide Scaffolds

Key Compounds :

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide () Substituents: Bromophenyl-thiazole replaces the 4-chlorophenyl group.

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide () Substituents: Thiophene and trifluoroacetyl groups enhance electron-withdrawing properties. Molecular Weight: 586.45 g/mol (higher than the target compound due to thiophene and trifluoroacetyl additions). Activity: Not explicitly tested, but the trifluoroacetyl group may influence metabolic stability .

Structural Trends :
  • The 2-chloroethyl groups in the sulfamoyl moiety are conserved across analogues, suggesting a shared mechanism of action (e.g., alkylation).
  • Heterocyclic substitutions (e.g., thiazole, thiophene) in place of the 4-chlorophenyl group may modulate solubility and target specificity .

Functional Analogues with Anticancer and Antifungal Activities

Key Compounds :

N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide () Substituents: Imidazole and chloro-fluorophenyl groups.

LMM5 and LMM11 ()

  • Substituents : Oxadiazole rings with methoxyphenyl or furan groups.
  • Activity : Antifungal agents against Candida albicans via thioredoxin reductase inhibition .

Compound 31 (5-Chloro-N-(4-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)phenethyl)salicylamide) ()

  • Substituents : Trifluoromethylphenyl and phenethyl groups.
  • Activity : 51.058% PD-L1 inhibition and anti-proliferative effects against MCF7, DU-145, and PC-3 cancer lines .
Activity Trends :
  • Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance cytotoxicity and target binding (e.g., PD-L1 inhibition in ) .
  • Heterocycles (e.g., imidazole, oxadiazole): Improve pharmacokinetic properties and enable interactions with enzymes (e.g., thioredoxin reductase) .

Physicochemical and Crystallographic Comparisons

  • 2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide ():
    • Crystal Structure : Dihedral angle of 52.13° between benzene rings, stabilized by N–H⋯O hydrogen bonds.
    • Implications : Rigid conformations may influence receptor binding compared to the more flexible bis(2-chloroethyl) group in the target compound .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Reference
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide Bis(2-chloroethyl), 4-chlorophenyl Not provided Hypothesized alkylating agent
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide Bromophenyl-thiazole Not provided Structural analogue; activity unverified
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole, chloro-fluorophenyl Not provided Anticancer (cervical cancer)
LMM5 Oxadiazole, methoxyphenyl Not provided Antifungal (C. albicans)
Compound 31 () Trifluoromethylphenyl, phenethyl Not provided 51.058% PD-L1 inhibition

Biological Activity

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes the current understanding of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a sulfamoyl group and two chloroethyl substituents, which are known to enhance its reactivity and biological activity. The synthesis typically involves multi-step reactions, including acylation and alkylation processes to form the final product.

Synthetic Route Overview

  • Acylation : Reaction of 4-chloroaniline with benzoyl chloride to yield N-(4-chlorophenyl)benzamide.
  • Alkylation : Introduction of the bis(2-chloroethyl)sulfamoyl group via reaction with 2-chloroethyl chloride.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to:

  • Inhibition of key enzymes : The bis(2-chloroethyl)sulfamoyl group is particularly reactive, allowing for cross-linking with DNA, similar to other chemotherapeutic agents.
  • Disruption of cellular processes : This may include interference with signaling pathways that are crucial for cell proliferation and survival.

Antitumor Activity

Research indicates that compounds containing the bis(2-chloroethyl)sulfamoyl moiety exhibit significant antitumor properties. For instance:

  • Cell Line Studies : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The IC50 values reported range from 1.30 μM to higher concentrations depending on the specific cell line tested .
  • Mechanisms of Action : The compound promotes apoptosis through intrinsic pathways, as evidenced by increased caspase activation and cytochrome c release from mitochondria .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial activity against a range of bacterial strains:

  • Efficacy Against Resistant Strains : Similar compounds have shown effectiveness against resistant bacterial infections, suggesting that this compound could be a valuable addition to antibiotic therapies.
  • Potential Applications : Its dual action as both an antitumor and antibacterial agent positions it as a candidate for combination therapies in clinical settings.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityAssay TypeResultReference
AntitumorCell Proliferation (HepG2)IC50: 1.30 μM
Apoptosis InductionCaspase ActivationIncreased
AntibacterialEfficacy Against BacteriaEffective

Case Studies

Several studies have investigated the biological activity of related compounds:

  • HDAC Inhibition : A derivative exhibited potent inhibition against HDAC3, demonstrating potential for use in cancer treatment through epigenetic modulation .
  • Combination Therapy Studies : Research has indicated that low concentrations of this compound can enhance the efficacy of established chemotherapeutics like taxol, suggesting its utility in multi-drug regimens .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide to improve yield and purity?

  • Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For example, adjusting the molar ratio of sulfamoyl chloride to the benzamide precursor (e.g., 1.2:1 to 1.5:1) can minimize side reactions. Solvent selection (e.g., dichloromethane vs. THF) and temperature control (0–5°C for exothermic steps) are critical to prevent decomposition of the chloroethyl groups. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity. Monitoring intermediates with TLC or HPLC ensures reaction progression .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer: A multi-technique approach is essential:

  • NMR : 1H^1H and 13C^{13}C NMR identify chloroethyl (-CH2_2Cl) and sulfamoyl (-SO2_2NH-) groups. Aromatic protons in the benzamide ring appear as distinct multiplets (δ 7.2–8.0 ppm).
  • FT-IR : Peaks at ~1340 cm1^{-1} (S=O asymmetric stretch) and ~1150 cm1^{-1} (S=O symmetric stretch) confirm the sulfamoyl group.
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]+^+ and fragments (e.g., loss of chloroethyl groups).
    Cross-referencing with computational spectra (DFT-based predictions) improves accuracy .

Q. What preliminary biological screening strategies are recommended for assessing this compound’s bioactivity?

  • Methodological Answer: Begin with in vitro assays targeting plausible mechanisms based on structural analogs:

  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays).
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50_{50} determination.
  • Receptor binding : Radioligand displacement assays for G-protein-coupled receptors (GPCRs) or nuclear receptors.
    Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reported biological activity (e.g., variable IC50_{50} values across studies)?

  • Methodological Answer: Contradictions often arise from assay conditions or compound stability. Address this by:

  • Standardizing protocols : Use identical cell lines, serum concentrations, and incubation times.
  • Stability testing : Analyze compound degradation in buffer/DMSO via HPLC over 24–72 hours.
  • Metabolite profiling : Identify active/inactive metabolites using LC-MS/MS.
    Statistical tools (e.g., ANOVA with post-hoc tests) quantify variability. Collaborate with independent labs for replication .

Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer: Combine:

  • Docking simulations : AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., EGFR kinase).
  • Quantum mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize geometry and map electrostatic potentials.
  • MD simulations : GROMACS for 100-ns trajectories to assess protein-ligand stability.
    Validate predictions with mutagenesis studies (e.g., alanine scanning of key binding residues) .

Q. What experimental approaches elucidate the reaction mechanism of sulfamoyl group transfer during synthesis?

  • Methodological Answer: Mechanistic studies require:

  • Kinetic isotope effects (KIE) : Compare kH/kDk_H/k_D for proton transfer steps.
  • Trapping intermediates : Use low-temperature NMR (-40°C) to detect sulfamoyl chloride adducts.
  • DFT-based transition state analysis : Identify rate-determining steps (e.g., nucleophilic attack on sulfur).
    Isotope labeling (18O^{18}O) can track oxygen transfer pathways .

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